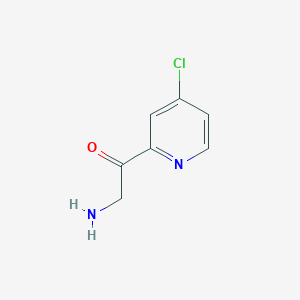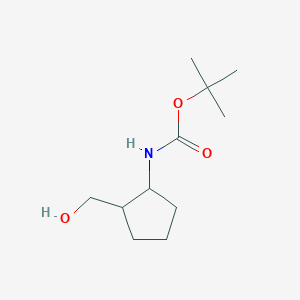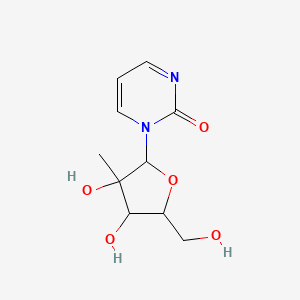![molecular formula C22H25NO3 B12104866 8-Azabicyclo[3.2.1]octane-3,6-diol, 8-methyl-2-(phenylmethyl)-, 6-benzoate](/img/structure/B12104866.png)
8-Azabicyclo[3.2.1]octane-3,6-diol, 8-methyl-2-(phenylmethyl)-, 6-benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Alkaloid C is a naturally occurring organic compound that contains nitrogen atoms. Alkaloids are a diverse group of compounds found primarily in plants, and they often have significant physiological effects on humans and animals. Alkaloid C is known for its unique chemical structure and its various applications in different fields, including medicine, chemistry, and biology .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Alkaloid C involves several steps, including the use of specific reagents and catalysts. One common synthetic route involves the cross-coupling of phenyl magnesium bromide with 2-chloroquinoline, catalyzed by cobalt (II) acetylacetonate in dioxane at 50°C, resulting in a 74% yield . Another method involves the use of biocatalysis, where enzymes are used to facilitate the asymmetric synthesis of Alkaloid C .
Industrial Production Methods
Industrial production of Alkaloid C typically involves large-scale extraction from plant sources, followed by purification using techniques such as liquid-liquid extraction and countercurrent chromatography . These methods ensure the efficient isolation and purification of Alkaloid C for various applications.
化学反応の分析
Types of Reactions
Alkaloid C undergoes several types of chemical reactions, including:
Oxidation: Alkaloid C can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Alkaloid C can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups in the molecule
Common Reagents and Conditions
Common reagents used in the reactions of Alkaloid C include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, hydroxide ions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Alkaloid C may result in the formation of ketones or carboxylic acids, while reduction may yield alcohols or amines .
科学的研究の応用
Alkaloid C has a wide range of scientific research applications, including:
作用機序
The mechanism of action of Alkaloid C involves its interaction with specific molecular targets and pathways. Alkaloid C can inhibit enzymes such as acetylcholinesterase and affect calcium transport, leading to various physiological effects . These interactions are crucial for its therapeutic and toxicological properties.
類似化合物との比較
Alkaloid C can be compared with other similar compounds, such as:
Quinine: An alkaloid used as an antimalarial drug.
Morphine: An alkaloid with potent analgesic properties.
Nicotine: A stimulant alkaloid found in tobacco
Uniqueness
Alkaloid C is unique due to its specific chemical structure and its diverse range of applications. Unlike some other alkaloids, Alkaloid C has a broader spectrum of biological activities and can be used in various fields, from medicine to industrial applications .
Conclusion
Alkaloid C is a versatile and significant compound with numerous applications in scientific research and industry. Its unique chemical properties and diverse range of reactions make it an important subject of study in various fields. Understanding its preparation methods, chemical reactions, and mechanism of action can lead to further advancements in its applications and potential therapeutic uses.
特性
IUPAC Name |
(2-benzyl-3-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-6-yl) benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO3/c1-23-18-14-21(26-22(25)16-10-6-3-7-11-16)19(23)13-20(24)17(18)12-15-8-4-2-5-9-15/h2-11,17-21,24H,12-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCUXPQRWLZDZQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CC(C(C1CC2OC(=O)C3=CC=CC=C3)CC4=CC=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,8-Dibromo-6,6,12,12-tetrahexyl-6,12-dihydroindeno[1,2-b]fluorene](/img/structure/B12104808.png)


![L-Tyrosine, 3,5-dichloro-O-[(2-phenyl-7-benzoxazolyl)methyl]-, methylester, monohydrochloride](/img/structure/B12104837.png)

![4-[[2-[2-[3-Acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoylamino]-3-hydroxybutanoyl]amino]-5-amino-5-oxopentanoic acid](/img/structure/B12104846.png)





